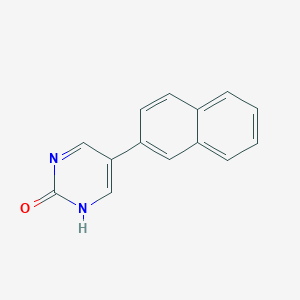

5-(Naphthalen-2-yl)pyrimidin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-2-yl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-15-8-13(9-16-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHTZXRPWTXECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)N=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60686829 | |

| Record name | 5-(Naphthalen-2-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111113-13-3 | |

| Record name | 5-(Naphthalen-2-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Naphthalen 2 Yl Pyrimidin 2 Ol and Its Analogs

Diverse Synthetic Routes for Substituted Pyrimidinols

The construction of the pyrimidine (B1678525) core can be achieved through various synthetic strategies. These methods offer access to a wide array of substituted pyrimidinols, which are valuable intermediates for further functionalization.

Cyclocondensation Reactions in Pyrimidine Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine rings. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. organic-chemistry.orgresearchgate.net The versatility of this approach allows for the introduction of various substituents onto the pyrimidine core.

One common method involves the reaction of β-keto esters with amidines, which upon cyclization, yield highly substituted 4-pyrimidinols. organic-chemistry.orgresearchgate.net This method is known for its efficiency and the ability to produce a diverse library of pyrimidine derivatives. Another approach utilizes the reaction of chalcones with amidines to afford substituted pyrimidines. Furthermore, the reaction of a pyrimidine derivative with chloroacetyl chloride can lead to fused pyrimidine systems. researchgate.netasianpubs.org The Biginelli-like reaction, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793), is another powerful tool for synthesizing dihydropyrimidines, which can be further modified. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| β-Keto esters and Amidines | Cyclocondensation | Highly substituted 4-pyrimidinols | organic-chemistry.orgresearchgate.net |

| Chalcones and Amidines | Condensation | Substituted pyrimidines | |

| Pyrimidine derivative and Chloroacetyl chloride | Cyclocondensation | Fused pyrimidines | researchgate.netasianpubs.org |

| β-Dicarbonyl compound, Aldehyde, and Urea/Thiourea | Biginelli-like reaction | Dihydropyrimidines | researchgate.net |

Multicomponent Reaction Strategies for Pyrimidinol Formation

Multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical approach for the synthesis of complex molecules like pyrimidinols from three or more starting materials in a single step. nih.govresearchgate.netorganic-chemistry.org These reactions are highly valued for their ability to rapidly generate diverse chemical libraries. nih.govresearchgate.net

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. nih.govorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, offering high regioselectivity and yields. nih.govorganic-chemistry.org MCRs can also be designed to construct fused pyrimidine systems, such as pyranopyrimidines, through a one-pot reaction involving various starting materials. researchgate.net The Biginelli reaction itself is a classic three-component reaction that continues to be a valuable tool for pyrimidine synthesis. researchgate.net The development of pseudo-five-component reactions has further expanded the scope of MCRs in pyrimidine synthesis, allowing for the cyclocondensation of multiple components to form the pyrimidine ring. mdpi.com

Specific Reaction Pathways Involving Naphthalene (B1677914) Moieties

While general methods for pyrimidine synthesis are well-established, the introduction of a naphthalene moiety at a specific position, such as in 5-(naphthalen-2-yl)pyrimidin-2-ol, requires tailored synthetic strategies. One plausible approach involves a Suzuki-Miyaura cross-coupling reaction. organic-chemistry.org This would entail the coupling of a halogenated pyrimidinol with a naphthaleneboronic acid derivative. For instance, a tosylated pyrimidinol can act as an effective electrophilic partner in a Suzuki-Miyaura cross-coupling with phenylboronic acid to yield 4-arylpyrimidines. organic-chemistry.org

Another strategy could involve the use of a naphthalene-containing building block in a cyclocondensation or multicomponent reaction. For example, a β-keto ester or a chalcone (B49325) bearing a naphthalene group could be reacted with an amidine to directly construct the 5-(naphthalen-2-yl)pyrimidine core. The synthesis of 2-(naphthalen-2-yl)pyrimidine-5-carbonitrile has been reported, indicating that functionalized naphthalenes can be incorporated into the pyrimidine ring system. chemicalbook.com Furthermore, a three-component alkynylation-cyclocondensation sequence has been successfully used to synthesize ring-C bridged 1-(pyrimidinyl)tetrahydrothebaines, demonstrating the feasibility of incorporating complex moieties like naphthalene into a pyrimidine structure through a multi-step, one-pot process. researchgate.net

Mechanistic Investigations of Pyrimidine Ring Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of the pyrimidine ring generally proceeds through a series of well-defined steps.

In cyclocondensation reactions, the mechanism typically involves the initial formation of a Schiff base or a Michael adduct, followed by an intramolecular cyclization and subsequent dehydration or aromatization to yield the final pyrimidine ring. For instance, in the reaction of chalcones with amidines, the amidine first adds to the β-carbon of the chalcone (Michael addition), followed by cyclization and elimination of water.

The mechanism of multicomponent reactions can be more complex, often involving a cascade of reactions. mdpi.com For example, in the iridium-catalyzed synthesis from alcohols and amidines, the reaction proceeds through a sequence of dehydrogenation of the alcohols to aldehydes, condensation with the amidine, and further dehydrogenation to form the aromatic pyrimidine ring. nih.govorganic-chemistry.org Mechanistic studies, including the use of isotopically labeled reactants, have been employed to elucidate the intricate pathways of pyrimidine ring transformations. wur.nl Computational studies, such as Density Functional Theory (DFT) calculations, have also been used to understand the stereoelectronic factors that dictate the outcome of reactions leading to different heterocyclic scaffolds from common intermediates. acs.org

Sustainable and Green Chemistry Approaches in Pyrimidinol Synthesis, including Ultrasound-Promoted Methods

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of greener solvents, alternative energy sources, and catalytic methods.

Ultrasound irradiation has emerged as a powerful tool in green chemistry for promoting pyrimidine synthesis. organic-chemistry.orgresearchgate.netresearchgate.net The use of ultrasound can significantly reduce reaction times, improve yields, and lead to purer products compared to conventional heating methods. organic-chemistry.orgnih.gov For example, the ultrasound-promoted cyclocondensation of β-keto esters and amidines in water has been shown to be a highly efficient and environmentally friendly method for synthesizing 4-pyrimidinols. organic-chemistry.orgresearchgate.net This technique works by acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the reaction rate. nih.gov

Other green approaches include the use of water as a solvent, which is often the optimal choice for ultrasound-promoted reactions due to its hydrogen-bond-donor properties. organic-chemistry.org Additionally, the development of catalytic multicomponent reactions that utilize readily available and renewable starting materials, such as alcohols derived from biomass, represents a significant step towards sustainable pyrimidine synthesis. nih.govorganic-chemistry.org These methods often proceed with high atom economy, generating water and hydrogen as the only byproducts. nih.govorganic-chemistry.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-(Naphthalen-2-yl)pyrimidin-2-ol |

| 4-Pyrimidinol |

| 4-Arylpyrimidine |

| Chalcone |

| Fused pyrimidine |

| Dihydropyrimidine |

| Pyranopyrimidine |

| 2-(Naphthalen-2-yl)pyrimidine-5-carbonitrile |

| 1-(Pyrimidinyl)tetrahydrothebaine |

| Phenylboronic acid |

| Naphthaleneboronic acid |

Comprehensive Spectroscopic Characterization and Precise Structural Elucidation of 5 Naphthalen 2 Yl Pyrimidin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(Naphthalen-2-yl)pyrimidin-2-ol is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) and naphthalene (B1677914) rings, as well as the hydroxyl proton. The pyrimidine protons, typically found at positions 4 and 6, would likely appear as singlets or doublets in the downfield region (δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms. The naphthalene protons would present a more complex pattern of multiplets in the aromatic region (δ 7.5-8.5 ppm). The hydroxyl proton of the pyrimidin-2-ol tautomer would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For 5-(Naphthalen-2-yl)pyrimidin-2-ol, distinct signals would be expected for the pyrimidine and naphthalene carbons. The carbon atom attached to the hydroxyl group (C2 of the pyrimidine ring) would be significantly deshielded, appearing at a chemical shift in the range of δ 160-170 ppm. The other pyrimidine carbons (C4, C5, and C6) and the ten naphthalene carbons would resonate in the aromatic region (δ 110-150 ppm), with their precise chemical shifts influenced by their position relative to the nitrogen atoms and the bulky naphthalene substituent.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 10.0-12.0 (br s, 1H) | OH |

| 8.5-9.0 (s, 1H) | Pyrimidine H4/H6 |

| 8.0-8.5 (s, 1H) | Pyrimidine H4/H6 |

| 7.5-8.5 (m, 7H) | Naphthalene H |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 5-(Naphthalen-2-yl)pyrimidin-2-ol would be characterized by several key absorption bands. A broad band in the region of 3200-2800 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The C=O stretching vibration of the tautomeric 2-pyrimidone form would be expected to appear as a strong absorption in the range of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyrimidine and naphthalene rings would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations of both the pyrimidine and naphthalene moieties are expected to produce strong and characteristic signals in the Raman spectrum. The symmetric breathing modes of the rings would also be prominent.

| Vibrational Spectroscopy (Predicted) | | :--- | :--- | | Frequency (cm⁻¹) | Assignment | Technique | | 3200-2800 (broad) | O-H stretch | IR | | >3000 (sharp) | Aromatic C-H stretch | IR, Raman | | 1650-1700 (strong) | C=O stretch (keto tautomer) | IR | | 1400-1600 | Aromatic C=C and C=N stretch | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended π-system of 5-(Naphthalen-2-yl)pyrimidin-2-ol, encompassing both the pyrimidine and naphthalene rings, is expected to give rise to strong absorptions in the UV region. Multiple absorption bands corresponding to π → π* transitions are anticipated. The presence of the naphthalene substituent would likely cause a red shift (bathochromic shift) in the absorption maxima compared to simpler pyrimidine derivatives. The exact positions of the absorption maxima (λmax) would be influenced by the solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For 5-(Naphthalen-2-yl)pyrimidin-2-ol (C₁₄H₁₀N₂O), the expected exact mass of the molecular ion [M]⁺ would be approximately 222.0793 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The fragmentation pattern in the mass spectrum would likely involve the loss of small neutral molecules such as CO and HCN from the pyrimidine ring, as well as fragmentation of the naphthalene moiety, providing further confirmation of the compound's structure.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Analysis

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for 5-(Naphthalen-2-yl)pyrimidin-2-ol. Furthermore, it would reveal the packing of the molecules in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking between the aromatic rings. While specific crystallographic data for this compound is not available, analysis of related structures, such as 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine, shows that the dihedral angle between the pyrimidine and naphthalene rings is a key structural feature. nih.gov

Corroboration of Spectroscopic Data with Theoretical Predictions

In the absence of direct experimental data, computational chemistry provides a powerful tool for predicting spectroscopic properties. Density Functional Theory (DFT) calculations can be employed to optimize the geometry of 5-(Naphthalen-2-yl)pyrimidin-2-ol and predict its NMR chemical shifts, vibrational frequencies, and electronic transitions. Comparing these theoretical predictions with the expected values based on related compounds allows for a more confident, albeit theoretical, structural assignment. Studies on similar pyrimidine derivatives have shown good correlation between DFT-calculated and experimental spectroscopic data, lending credence to this approach.

Computational Chemistry and Molecular Modeling of 5 Naphthalen 2 Yl Pyrimidin 2 Ol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 5-(Naphthalen-2-yl)pyrimidin-2-ol, DFT calculations would provide a fundamental understanding of its electronic behavior. Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed for such analyses on related pyrimidine (B1678525) and naphthalene (B1677914) structures. irjweb.comscirp.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For aromatic systems like naphthalene and pyrimidine, the HOMO often consists of delocalized π-electrons. irjweb.comresearchgate.net While specific values for 5-(Naphthalen-2-yl)pyrimidin-2-ol are not available, studies on similar pyrimidine derivatives show that such calculations are vital for predicting their chemical behavior. irjweb.com

Table 1: Theoretical HOMO-LUMO Analysis Parameters (Note: This table is illustrative of the parameters that would be calculated. No specific data for 5-(Naphthalen-2-yl)pyrimidin-2-ol is currently available.)

| Parameter | Description | Significance |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and stability |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By using DFT methods, the vibrational modes of 5-(Naphthalen-2-yl)pyrimidin-2-ol could be calculated. scirp.orgnih.gov These theoretical spectra are invaluable for interpreting experimental data, allowing for the assignment of specific spectral bands to the vibrations of functional groups within the molecule, such as the C-H stretches of the naphthalene ring, the C=N vibrations of the pyrimidine ring, and the O-H stretch of the hydroxyl group. scirp.org Comparing the calculated frequencies with experimental FT-IR and FT-Raman spectra helps to confirm the molecular structure obtained from the calculations. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. nih.gov For 5-(Naphthalen-2-yl)pyrimidin-2-ol, an MEP map would highlight the nucleophilic (negative potential, typically red or yellow) and electrophilic (positive potential, typically blue) sites. The nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group are expected to be regions of negative potential, susceptible to electrophilic attack. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure. researchgate.netwisc.edu It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals within the molecule, quantifying their stabilization energy. This analysis would reveal the delocalization of electron density between the naphthalene and pyrimidine rings and the nature of the intramolecular hydrogen bonding involving the hydroxyl group. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (Theoretical Frameworks)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is fundamental in drug discovery for screening potential drug candidates. For 5-(Naphthalen-2-yl)pyrimidin-2-ol, docking studies would involve placing the molecule into the binding site of a biologically relevant protein target. The process calculates a binding affinity or score, which estimates the strength of the interaction. nih.gov Studies on structurally related naphthalene and pyrimidine derivatives have shown their potential to interact with various protein targets, including kinases and tubulin. nih.govresearchgate.net A typical docking study would identify key interactions like hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein. nih.govekb.eg

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of 5-(Naphthalen-2-yl)pyrimidin-2-ol, either in a solvent or in complex with a protein, would reveal its conformational flexibility and stability. The simulation tracks the movements of atoms, allowing for the exploration of different low-energy conformations and the analysis of the stability of intramolecular and intermolecular interactions. This information is crucial for understanding how the molecule behaves in a biological environment and how its conformation might change upon binding to a target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for a series of compounds related to 5-(Naphthalen-2-yl)pyrimidin-2-ol would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict their activity. Although no specific QSAR studies for this exact compound are available, this methodology is widely applied to pyrimidine derivatives to guide the design of new compounds with enhanced potency.

Chemical Transformations and Derivatization Strategies of the 5 Naphthalen 2 Yl Pyrimidin 2 Ol Scaffold

Nucleophilic and Electrophilic Reactivity of the Pyrimidinol Moiety

The reactivity of the 5-(naphthalen-2-yl)pyrimidin-2-ol core is characterized by a duality, enabling it to react with both nucleophiles and electrophiles under different conditions. This behavior is primarily dictated by the electronic nature of the pyrimidinol moiety.

Electrophilic Reactivity: The pyrimidine (B1678525) ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes electrophilic aromatic substitution difficult compared to benzene. researchgate.netyoutube.com However, the 2-hydroxy group is a strong activating group that donates electron density to the ring, counteracting the effect of the ring nitrogens and facilitating electrophilic attack. researchgate.net Electrophilic substitution, such as halogenation, is expected to occur at the C-4 or C-6 positions, which are activated by the hydroxyl group. The C-5 position is already occupied by the naphthalene (B1677914) group.

Nucleophilic Reactivity: The electron-withdrawing nature of the pyrimidine nitrogens makes the ring carbons susceptible to nucleophilic attack, a characteristic reaction of many azines. youtube.comresearchgate.net This reactivity is significantly enhanced if a good leaving group, such as a halogen, is present at the C-2, C-4, or C-6 positions. For instance, converting the 2-hydroxyl group to a 2-chloro group (e.g., using POCl₃) would render the C-2 position highly susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles like amines, alkoxides, or thiolates. youtube.comlookchem.com Reactions with strong nucleophiles can sometimes lead to ring-opening and subsequent transformation into other heterocyclic systems.

Strategies for Functionalization at the Pyrimidine and Naphthalene Rings

The structural complexity of 5-(naphthalen-2-yl)pyrimidin-2-ol offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. Functionalization can be targeted at either the pyrimidine or the naphthalene ring system.

Functionalization of the Pyrimidine Ring: Direct modification of the pyrimidine ring can be achieved through several strategies.

Halogenation: Electrophilic halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce halogen atoms at the activated C-4 and/or C-6 positions. chemrxiv.orgnih.gov

Substitution via Leaving Groups: As mentioned, the 2-hydroxy group can be converted into a better leaving group. For example, treatment with phosphorus oxychloride (POCl₃) yields the 2-chloro derivative. This halogenated intermediate is a versatile precursor for introducing a wide range of functional groups via nucleophilic substitution. researchgate.netrsc.org

Advanced Strategies: Modern synthetic methods, such as deconstruction-reconstruction strategies, can enable functionalization at otherwise unreactive positions of the pyrimidine core. nih.gov

Functionalization of the Naphthalene Ring: The naphthalene ring primarily undergoes electrophilic aromatic substitution. The attached pyrimidin-2-ol group acts as a substituent that directs incoming electrophiles. While the hydroxyl group on the pyrimidine is activating, the pyrimidine ring as a whole is generally considered an electron-withdrawing, deactivating group for electrophilic substitution on the attached naphthalene ring. libretexts.orgyoutube.com This deactivation means that reactions typically require harsher conditions than for naphthalene itself. Substitution is expected to occur on the unsubstituted ring of the naphthalene moiety, primarily at the C-5' and C-8' positions, which are the most reactive positions for electrophilic attack on a 2-substituted naphthalene. stackexchange.com Standard electrophilic substitution reactions that can be employed include:

Nitration (using HNO₃/H₂SO₄)

Halogenation (using Br₂/FeBr₃)

Sulfonation (using fuming H₂SO₄)

Friedel-Crafts Acylation/Alkylation (using acyl/alkyl halides and a Lewis acid like AlCl₃) libretexts.org

Table 1: Summary of Functionalization Strategies

| Ring System | Reaction Type | Reagents | Position(s) Functionalized | Resulting Functional Group |

|---|---|---|---|---|

| Pyrimidine | Electrophilic Halogenation | NBS, NCS | 4 and/or 6 | -Br, -Cl |

| Pyrimidine | Nucleophilic Substitution | 1. POCl₃ 2. Nu-H (e.g., R₂NH) | 2 | -NR₂, -OR, -SR, etc. | | Naphthalene | Electrophilic Nitration | HNO₃, H₂SO₄ | 5' and/or 8' | -NO₂ | | Naphthalene | Electrophilic Halogenation | Br₂, FeBr₃ | 5' and/or 8' | -Br | | Naphthalene | Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5' and/or 8' | -C(O)R |

Tautomeric Equilibria and their Influence on Reactivity

A critical aspect of the chemistry of 5-(naphthalen-2-yl)pyrimidin-2-ol is its existence in a tautomeric equilibrium between the lactim (enol) form and the lactam (keto) form. masterorganicchemistry.com This phenomenon is common in 2-hydroxy and 4-hydroxypyrimidines and significantly influences the molecule's reactivity. fiveable.melibretexts.org

5-(Naphthalen-2-yl)pyrimidin-2-ol (Lactim/Enol Form): This tautomer contains a hydroxyl group and possesses a fully aromatic pyrimidine ring.

5-(Naphthalen-2-yl)pyrimidin-2(1H)-one (Lactam/Keto Form): This tautomer features a carbonyl group and a proton on one of the ring nitrogens, breaking the aromaticity of the pyrimidine ring in that canonical form.

For most 2-hydroxypyrimidines, the equilibrium strongly favors the lactam (keto) form, as it is generally more stable. masterorganicchemistry.comrsc.org However, the lactim form, though a minor component, is often involved in or responsible for certain reactions. The position of this equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. masterorganicchemistry.com

The existence of these two tautomers creates what is known as an ambident system, with multiple sites for reaction, particularly for alkylation. nih.govresearchgate.net

Reactivity of the Lactim Form: The hydroxyl group of the lactim tautomer can be targeted for O-alkylation or O-acylation, reacting similarly to a phenol. researchgate.netnih.gov This reaction is often favored by using "hard" alkylating agents. researchgate.net The aromatic ring in this form is also more activated towards electrophilic substitution than the keto form.

Reactivity of the Lactam Form: The lactam form reacts like a cyclic amide. The nitrogen atom (at position 1) is the most nucleophilic site, leading to N-alkylation or N-acylation. nih.govresearchgate.net This pathway is typically favored when using "soft" alkylating agents or under basic conditions where the N-H proton is removed. researchgate.netnih.gov

Table 2: Comparison of Lactim and Lactam Tautomers

| Feature | Lactim (Enol) Form | Lactam (Keto) Form |

|---|---|---|

| Structure | 5-(Naphthalen-2-yl)pyrimidin-2-ol | 5-(Naphthalen-2-yl)pyrimidin-2(1H)-one |

| Key Functional Group | Hydroxyl (-OH) | Carbonyl (C=O), Amide (N-H) |

| Aromaticity | Pyrimidine ring is aromatic | Pyrimidine ring is non-aromatic (in this form) |

| Dominant Reactivity | Phenol-like | Amide-like |

| Site of Alkylation | Oxygen (O-alkylation) | Nitrogen (N-alkylation) |

| Favored by | "Hard" electrophiles | "Soft" electrophiles, basic conditions |

Formation of Metal Complexes with Pyrimidine-Naphthalene Ligands

The 5-(naphthalen-2-yl)pyrimidin-2-ol scaffold is an excellent candidate for use as a ligand in coordination chemistry. The presence of multiple heteroatoms (two ring nitrogens and an exocyclic oxygen) provides potential binding sites for metal ions. researchgate.net

Upon deprotonation of the hydroxyl group, the resulting anion, 5-(naphthalen-2-yl)pyrimidin-2-olate, can act as a versatile chelating ligand. The most common coordination mode for analogous 2-pyridonate or 2-pyrimidinolate ligands is as a bidentate N,O-donor. rsc.org In this mode, the ligand binds to a metal center through one of the pyrimidine nitrogen atoms (likely N1) and the oxygen atom of the deprotonated hydroxyl group, forming a stable five- or six-membered chelate ring. researchgate.netekb.eg

The synthesis of such metal complexes is typically achieved by reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates of transition metals) in a solvent like ethanol (B145695) or methanol. researchgate.net The resulting complexes can exhibit a variety of coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number of the metal ion, its electronic configuration, and the presence of other co-ligands (like water or other solvent molecules). ekb.eg The naphthalene group, while not typically involved in direct coordination, significantly influences the steric and electronic properties of the ligand, which can affect the structure and stability of the final metal complex. researchgate.net

Table 3: Potential Metal Complexes and Their Characteristics

| Metal Ion | Potential Formula | Likely Geometry | Coordination Mode |

|---|---|---|---|

| Cu(II) | [Cu(L)₂(H₂O)₂] | Octahedral | Bidentate (N,O) |

| Ni(II) | [Ni(L)₂] | Square Planar | Bidentate (N,O) |

| Co(II) | [Co(L)₂(H₂O)₂] | Octahedral | Bidentate (N,O) |

| Zn(II) | [Zn(L)₂] | Tetrahedral | Bidentate (N,O) |

| Pd(II) | [Pd(L)₂] | Square Planar | Bidentate (N,O) |

L represents the deprotonated 5-(naphthalen-2-yl)pyrimidin-2-olate ligand.

Exploration of 5 Naphthalen 2 Yl Pyrimidin 2 Ol in Advanced Materials and Chemical Technologies

Role as a Structural Motif in Novel Functional Materials

The unique architecture of 5-(naphthalen-2-yl)pyrimidin-2-ol, which combines a planar, aromatic naphthalene (B1677914) group with a hydrogen-bonding pyrimidin-2-ol moiety, makes it a highly valuable structural motif for the design of innovative functional materials. The naphthalene component, a polycyclic aromatic hydrocarbon, is well-regarded for its rigidity and excellent photophysical and electronic properties. tue.nlnih.gov These characteristics are foundational in the development of materials with tailored optical and electronic behaviors.

The pyrimidine (B1678525) portion of the molecule is also of great significance. Pyrimidine and its derivatives are fundamental components in various biologically important molecules and have been extensively used in the creation of materials with specific biological or chemical functions. rsc.org The pyrimidin-2-ol tautomer, in particular, possesses the ability to form specific and strong hydrogen bonds, a feature that is crucial for directing the self-assembly of molecules into well-ordered, functional superstructures.

The synergy between the naphthalene and pyrimidin-2-ol units within a single molecule provides a powerful tool for materials scientists. The naphthalene group can be functionalized to fine-tune the electronic properties of the material, while the pyrimidin-2-ol group can guide the organization of these molecules into larger, functional assemblies. This makes 5-(naphthalen-2-yl)pyrimidin-2-ol and its derivatives promising candidates for a wide array of applications, from medicinal chemistry to materials science. mdpi.com

Potential in Organic Electronics and Photonic Applications

The conjugation of a naphthalene moiety with a pyrimidine core in 5-(naphthalen-2-yl)pyrimidin-2-ol suggests significant potential for applications in organic electronics and photonics. The electronic interactions between the electron-rich naphthalene and the electron-deficient pyrimidine can lead to intramolecular charge transfer (ICT) phenomena, which are fundamental to the operation of many organic electronic devices. nih.gov

The photophysical properties of such naphthalene-pyrimidine systems are of particular interest. For instance, related compounds have been shown to exhibit significant fluorescence with large Stokes shifts, a desirable characteristic for materials used in organic light-emitting diodes (OLEDs) and fluorescent sensors. The introduction of the naphthyl group can cause a red-shift in the absorption and emission spectra, allowing for the tuning of the material's color output.

The potential for photo-induced electron transfer (PET) between the naphthalene donor and the pyrimidine acceptor further broadens the scope of possible applications. nih.gov This process is key to the functioning of organic photovoltaic (OPV) devices and photodetectors. The specific photophysical properties can be further modified by altering the substitution pattern on the naphthalene ring or by functionalizing the pyrimidine ring, offering a high degree of tunability.

Table 1: Photophysical Properties of Related Naphthalene-Pyrimidine Systems

| Compound/System | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (ΦF) | Key Feature |

| Naphthyl-substituted oxacalix[m]arene[n]pyrimidines | 318 | Not specified | Not specified | Exhibits photo-induced electron transfer. |

| C4-naphthyl pyrimidine α-amino acids | 305-311 | 490-500 | Good | Large Stokes shifts and high brightness. |

| V-shaped 4,6-bis(arylvinyl)pyrimidines | Solvent-dependent | Solvent-dependent | Varies | Strong emission solvatochromism. |

| Naphthalimide derivatives | Wavelength-dependent | Wavelength-dependent | 0.01-0.87 | Sensitive to solvent polarity and viscosity. |

This table is illustrative and compiled from data on related compound classes to highlight the potential properties of 5-(naphthalen-2-yl)pyrimidin-2-ol.

Applications as Chemical Probes or Scaffolds for Research Tool Development

The inherent fluorescent properties of the naphthalene moiety, combined with the versatile chemistry of the pyrimidine ring, make 5-(naphthalen-2-yl)pyrimidin-2-ol an excellent candidate for the development of chemical probes and research tools. Fluorescent probes are indispensable in many areas of scientific research, particularly for visualizing biological processes and sensing specific chemical species. nih.govrsc.org

The naphthalene group can act as a fluorophore, and its emission properties can be designed to be sensitive to the local environment, such as polarity or the presence of specific ions or molecules. The pyrimidine ring, on the other hand, can be functionalized to introduce specific recognition elements. For example, by attaching a receptor for a particular analyte to the pyrimidine ring, a probe can be created that signals the presence of that analyte through a change in its fluorescence.

Furthermore, the rigid scaffold of 5-(naphthalen-2-yl)pyrimidin-2-ol can be used to construct more complex research tools. For example, it could serve as a core structure for the development of "off-on" fluorescent probes, where the fluorescence is initially quenched and is "turned on" only in the presence of the target analyte. nih.gov This approach can lead to highly sensitive and selective detection methods. The development of such probes has significant implications for medical diagnostics, environmental monitoring, and fundamental biological research.

Integration into Supramolecular Assemblies and Polymer Chemistry

The ability of 5-(naphthalen-2-yl)pyrimidin-2-ol to participate in specific, directional non-covalent interactions makes it a valuable building block for supramolecular chemistry and the design of advanced polymers. The pyrimidin-2-ol tautomer of the molecule is capable of forming strong and directional hydrogen bonds, similar to those seen in ureido-pyrimidinone (UPy) systems, which are well-known for their ability to form robust supramolecular polymers. tue.nl

This hydrogen-bonding capability allows for the self-assembly of individual molecules into well-defined, one-dimensional chains or more complex, three-dimensional networks. These supramolecular structures can exhibit a range of interesting properties, such as self-healing and responsiveness to external stimuli like temperature or pH. By carefully designing the molecular structure, it is possible to control the architecture and properties of the resulting supramolecular assembly.

In polymer chemistry, 5-(naphthalen-2-yl)pyrimidin-2-ol can be incorporated into polymer chains either as a pendant group or as part of the main chain. As a pendant group, it can introduce specific functionalities into the polymer, such as the ability to form hydrogen-bonded crosslinks, leading to the formation of physically crosslinked gels or elastomers. When incorporated into the main chain, it can influence the polymer's conformation and lead to the formation of ordered structures, such as helical polymers. The combination of the rigid naphthalene unit and the hydrogen-bonding pyrimidinol group offers a unique tool for creating novel polymers with advanced properties and functions. mdpi.com

Conclusion and Future Directions in 5 Naphthalen 2 Yl Pyrimidin 2 Ol Research

Synthesis of Novel Analogs with Tailored Features for Specific Research Applications

The synthesis of novel analogs of 5-(Naphthalen-2-yl)pyrimidin-2-ol is a cornerstone for exploring its full potential. The modular nature of its synthesis allows for systematic modifications to fine-tune its physicochemical properties for specific applications.

Future synthetic efforts will likely focus on several key areas. One promising direction is the introduction of various substituents onto both the pyrimidine (B1678525) and naphthalene (B1677914) rings. For instance, the substitution at the C4 and C6 positions of the pyrimidine ring can significantly influence the molecule's electronic properties and biological activity. Similarly, modifications on the naphthalene ring can modulate its photophysical characteristics.

The development of efficient and versatile synthetic methodologies will be crucial. One-pot multicomponent reactions are an attractive approach for generating a library of analogs with diverse functionalities. These methods offer advantages in terms of atom economy and reduced synthetic steps. For example, a one-pot reaction involving an appropriately substituted naphthalene-containing precursor, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative could provide a straightforward route to a range of 5-(naphthalen-2-yl)pyrimidin-2-ol analogs.

Furthermore, the exploration of different catalytic systems, such as transition metal catalysts or organocatalysts, could open up new avenues for the synthesis of complex derivatives. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl or alkyl groups at specific positions on the pyrimidine or naphthalene rings, enabling the creation of molecules with tailored electronic and steric properties. The synthesis of related trisubstituted pyrimidines has been successfully achieved using palladium-catalyzed reactions, highlighting the feasibility of this approach. nih.gov

A key aspect of future synthetic work will be the design of analogs with specific functionalities for targeted applications. For instance, the incorporation of coordinating groups could lead to the development of novel metal-organic frameworks (MOFs) or chemosensors. Attaching solubilizing groups could enhance the compound's processability for applications in organic electronics.

| Analog Type | Potential Synthetic Strategy | Targeted Application |

| Substituted at C4/C6 of pyrimidine | Multicomponent reaction with substituted aldehydes | Modulating biological activity, tuning electronic properties |

| Substituted on the naphthalene ring | Suzuki or Stille cross-coupling with substituted boronic acids or stannanes | Tuning photophysical properties, developing fluorescent probes |

| Introduction of coordinating groups | Functionalization with carboxylic acids, amines, or pyridyl groups | Metal-organic frameworks, chemosensors |

| Polymerizable analogs | Incorporation of vinyl or acetylene (B1199291) groups | Organic electronic materials, functional polymers |

Advanced Spectroscopic and Computational Methodologies for In-depth Understanding

A thorough understanding of the structure-property relationships of 5-(Naphthalen-2-yl)pyrimidin-2-ol and its analogs requires the application of advanced spectroscopic and computational techniques. These methods provide invaluable insights into the molecule's electronic structure, photophysical behavior, and intermolecular interactions.

Spectroscopic analysis will play a pivotal role in characterizing these new compounds. While standard techniques like NMR and mass spectrometry are essential for structural elucidation, more advanced methods will be needed to probe their functional properties. For instance, steady-state and time-resolved fluorescence spectroscopy can reveal details about the excited-state dynamics, including fluorescence quantum yields and lifetimes. These studies are crucial for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The photophysical properties of related naphthalene-pyrimidine systems have been shown to be highly dependent on the torsion angle between the two aromatic units, which influences processes like intersystem crossing. nih.govacs.org

In-depth studies of the vibrational modes using techniques like Raman and infrared (IR) spectroscopy, coupled with theoretical calculations, can provide information about the strength of hydrogen bonds and other non-covalent interactions that govern the supramolecular assembly of these molecules. The study of metal complexes with 5-nitro-pyrimidin-2-olate has demonstrated the utility of spectroscopic methods in understanding coordination and intermolecular interactions. nih.gov

Computational modeling will be an indispensable tool for complementing experimental data and guiding the design of new analogs. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, absorption and emission spectra, and other photophysical properties of these molecules. researchgate.netnih.gov Such calculations can help to understand the nature of electronic transitions and the influence of different substituents on the molecule's properties.

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of these compounds in different environments. This is particularly important for understanding their behavior in biological systems or in the solid state. For instance, MD simulations can be used to study the binding of these molecules to biological targets or to predict the packing of molecules in a crystal lattice, which is crucial for applications in organic electronics.

| Methodology | Information Gained | Relevance |

| Time-resolved fluorescence spectroscopy | Excited-state lifetimes, quantum yields | Understanding photophysical behavior for OLEDs and sensors |

| Raman and IR spectroscopy | Vibrational modes, hydrogen bonding | Characterizing supramolecular assemblies |

| DFT/TD-DFT calculations | Electronic structure, absorption/emission spectra | Guiding molecular design, interpreting experimental data |

| Molecular dynamics simulations | Conformational dynamics, intermolecular interactions | Predicting behavior in biological systems and materials |

Broadening the Scope of Material Science Applications

The unique combination of a pyrimidine core, capable of forming strong hydrogen bonds, and a naphthalene chromophore suggests that 5-(Naphthalen-2-yl)pyrimidin-2-ol and its derivatives have significant potential in various areas of materials science.

One of the most promising areas is in the field of organic electronics . The extended π-system of the naphthalene moiety, coupled with the electron-accepting nature of the pyrimidine ring, could lead to materials with interesting charge-transport properties. By carefully designing and synthesizing analogs with appropriate substituents, it may be possible to tune the HOMO and LUMO energy levels to create efficient organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability of the pyrimidin-2-ol moiety to form hydrogen-bonded networks could also be exploited to control the molecular packing in the solid state, which is a critical factor for achieving high charge mobility.

Another exciting application is in the development of chemosensors . The fluorescence of the naphthalene unit can be sensitive to its local environment. By incorporating specific recognition sites into the molecule, it may be possible to design fluorescent sensors that can selectively detect metal ions, anions, or small organic molecules. For example, a related Schiff base containing a hydroxynaphthalen and a pyrimidine moiety has been shown to be a selective fluorescent chemosensor for Al³⁺ ions. capes.gov.br

The propensity of the pyrimidin-2-ol unit to form stable hydrogen-bonded dimers and larger supramolecular assemblies opens up possibilities in supramolecular chemistry and the development of functional soft materials . By designing analogs with different shapes and functionalities, it may be possible to create liquid crystals, gels, or other ordered structures with interesting optical or electronic properties. The use of ureido-pyrimidinone (UPy) moieties, which also form strong hydrogen-bonded dimers, has been shown to be a powerful tool for creating a diverse range of supramolecular polymer systems. nih.gov

| Application Area | Key Molecular Feature | Potential Outcome |

| Organic Electronics | Extended π-conjugation, hydrogen bonding | Organic semiconductors for OFETs and OPVs |

| Chemosensors | Naphthalene fluorescence, recognition sites | Selective fluorescent probes for ions and molecules |

| Supramolecular Materials | Hydrogen-bonding pyrimidinol moiety | Liquid crystals, functional gels, and ordered assemblies |

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The versatile nature of the 5-(naphthalen-2-yl)pyrimidin-2-ol scaffold provides a fertile ground for interdisciplinary research, bridging the gap between chemical biology and materials science.

In chemical biology , the pyrimidine core is a well-known pharmacophore found in many biologically active molecules. lifechemicals.comresearchgate.net The naphthalene group can act as a fluorescent reporter, allowing for the visualization of the molecule's localization and interactions within a cell. This opens up opportunities for developing novel fluorescent probes for studying biological processes or for high-throughput screening of potential drug candidates. Furthermore, the ability to systematically modify the structure of 5-(naphthalen-2-yl)pyrimidin-2-ol makes it an excellent platform for structure-activity relationship (SAR) studies to identify new therapeutic agents. For instance, a related compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, has been identified as a potent agonist for the Wnt/β-catenin signaling pathway, which is involved in bone formation. nih.gov

The intersection with materials science offers the exciting prospect of creating "smart" materials with biological functions. For example, by incorporating 5-(naphthalen-2-yl)pyrimidin-2-ol derivatives into biocompatible polymers, it may be possible to create materials for tissue engineering that can also provide real-time fluorescent feedback on their environment. Another possibility is the development of drug delivery systems where the release of a therapeutic agent is triggered by a specific biological stimulus that is detected by the fluorescent naphthalene-pyrimidine unit.

The synergy between these two fields can lead to the development of innovative technologies with a wide range of applications, from diagnostics and therapeutics to advanced functional materials. The exploration of such interdisciplinary research avenues will undoubtedly be a major focus of future research on 5-(naphthalen-2-yl)pyrimidin-2-ol and its analogs.

Q & A

Q. What are the common synthetic routes for 5-(Naphthalen-2-yl)pyrimidin-2-ol?

- Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) involving condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For example:

- Step 1 : React 4-chloronaphthalen-1-ol with benzaldehyde and ethyl acetoacetate under acidic conditions to form a dihydropyrimidine intermediate.

- Step 2 : Oxidize the intermediate using mild oxidizing agents (e.g., H₂O₂ or KMnO₄) to achieve the pyrimidin-2-ol core .

- Catalysts : Sodium ethoxide (NaOEt) or copper sulfate (CuSO₄) in ethanol/ethyl ethoxyacetate solvents improves yield .

Q. How is 5-(Naphthalen-2-yl)pyrimidin-2-ol characterized structurally?

- Methodological Answer : Key characterization techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 8.2–8.6 ppm (naphthalene protons) and δ 6.5–7.5 ppm (pyrimidine ring protons) confirm substitution patterns .

- IR : Stretching frequencies at 3200–3500 cm⁻¹ (O–H) and 1650–1700 cm⁻¹ (C=O/C=N) .

- Elemental Analysis : Validates molecular formula (e.g., C₁₄H₁₁N₂O) .

Q. What substituents influence the reactivity of 5-(Naphthalen-2-yl)pyrimidin-2-ol?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at the naphthalene ring enhance electrophilic substitution reactivity (e.g., sulfonation or nitration) .

- Hydroxyl Groups : The 2-ol moiety increases solubility in polar solvents and enables hydrogen bonding in supramolecular assemblies .

Advanced Research Questions

Q. How can low yields in multi-component syntheses of this compound be mitigated?

- Methodological Answer : Optimize reaction parameters:

- Solvent Choice : Ethanol or DMF improves solubility of intermediates .

- Catalyst Loading : 10–15 mol% CuSO₄ reduces side reactions .

- Temperature : Reflux conditions (70–80°C) favor kinetic control over thermodynamic byproducts .

Q. What advanced techniques resolve the crystal structure of 5-(Naphthalen-2-yl)pyrimidin-2-ol derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond angles (e.g., C–C–C ~120°) and packing motifs. For example, naphthalene-pyrimidine dihedral angles range from 15–25°, indicating π-π stacking .

- Microspectroscopic Imaging : Maps surface adsorption behavior on silica or polymer matrices .

Q. How are structure-activity relationships (SARs) evaluated for pharmacological applications?

- Methodological Answer :

- Substituent Screening : Introduce halogens (Cl, F) at the naphthalene 5-position to enhance antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to enzymes like dihydrofolate reductase (DHFR) .

- In Vitro Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., IC₅₀ values <10 µM in HeLa cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.